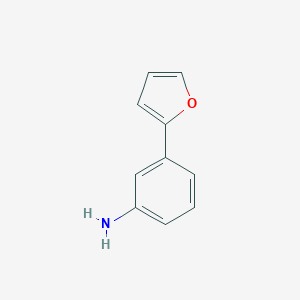

3-(Furan-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(furan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNKACMTMZYMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400097 | |

| Record name | 3-(furan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102269-42-1 | |

| Record name | 3-(furan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Gaps and Future Directions for 3 Furan 2 Yl Aniline Studies

Direct Synthetic Routes to this compound

Direct synthesis of the parent compound, this compound, can be achieved through several efficient chemical pathways.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds between aromatic rings. For the synthesis of this compound, this typically involves the palladium-catalyzed reaction of a furan-2-ylboronic acid with a 3-haloaniline (such as 3-bromoaniline) or the coupling of a furan-2-yl halide with a 3-aminophenylboronic acid. nih.gov This method is noted for its high yields, often reaching up to 98%, and the purity of the resulting product. The reaction generally proceeds in the presence of a palladium catalyst and a base. nih.gov An alternative to boronic acids are bench-stable potassium heteroaryltrifluoroborates, which can also be used in Suzuki-Miyaura couplings to generate the desired products in good to excellent yields. researchgate.net

Table 1: Example of Suzuki-Miyaura Reaction for this compound Synthesis

| Reactant A | Reactant B | Catalyst | Base | Typical Yield |

| 2-Furylboronic acid | 3-Bromoaniline | Palladium Acetate | Potassium Carbonate | Up to 98% |

| Potassium furan-2-yltrifluoroborate | 3-Haloaniline | Palladium Catalyst | Base | Good to Excellent researchgate.net |

Cyclization-Based Syntheses

Cyclization reactions offer an alternative route to furan-aniline structures, where one of the heterocyclic or aromatic rings is formed in a key step of the synthesis. These methods build the target molecule from acyclic or different cyclic precursors.

One such strategy involves the reaction between α,β-unsaturated ketones and aniline derivatives, which proceeds via a 1,4-addition of the aniline followed by an intramolecular cyclization to produce furan-3(2H)-imine scaffolds. nih.govroyalsocietypublishing.org Another approach is the synthesis of azetidin-2-ones, where a Schiff base, formed from the condensation of furfural (B47365) and an aniline derivative (e.g., 3-nitroaniline), undergoes cyclization with chloroacetyl chloride in the presence of a base like triethylamine (B128534). troindia.in Furthermore, Lewis acid-promoted cyclization of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)furan-2-carboxamide, which can be prepared from 2-(furan-2-yl)aniline precursors, leads to the formation of 3-(2-chloroethyl)-2-(furan-2-yl)quinazolin-4(3H)-one. rsc.org

Table 2: Examples of Cyclization-Based Syntheses for Furan-Aniline Scaffolds

| Starting Materials | Key Reaction Type | Product Class | Ref. |

| α,β-Unsaturated Ketone + Aniline Derivative | 1,4-Addition / Intramolecular Cyclization | Furan-3(2H)-imine | nih.govroyalsocietypublishing.org |

| Furfural + 3-Nitroaniline (B104315) -> Schiff Base + Chloroacetyl Chloride | [2+2] Cycloaddition | Azetidin-2-one | troindia.in |

| N-(2-(4,5-dihydrooxazol-2-yl)phenyl)furan-2-carboxamide | Lewis Acid-Promoted Cyclization | Quinazolinone | rsc.org |

Reductive Amination Strategies for Furan-Based Amines

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds. This is particularly relevant for producing furan-based amines from biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). bohrium.commdpi.com

The reductive amination of furanic aldehydes and ketones is a powerful method for producing valuable amines such as furfurylamine (B118560) (FAM). bohrium.commdpi.com The reaction typically proceeds in two steps: first, the condensation of the carbonyl group with an amine source (like ammonia (B1221849) or a primary amine) to form an imine intermediate, followed by the hydrogenation of this imine to the target amine. mdpi.com This process can be catalyzed by a variety of heterogeneous catalysts, including both noble metals (Ru, Pd, Pt) and more cost-effective non-noble metals (Ni, Co, Cu). bohrium.commdpi.com For instance, a Ni₆AlOₓ catalyst has demonstrated high efficiency, converting furfural to furfurylamine with a 90% yield and HMF to 5-(aminomethyl)-2-furylmethanol with a 99% yield under mild conditions. acs.orgnih.gov A two-step, one-pot process using a CuAlOₓ catalyst in a flow reactor has also been developed for the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines from HMF. nih.gov

Table 3: Catalytic Performance in Reductive Amination of Furanic Aldehydes

| Substrate | Catalyst | Amine Source | Product | Yield | Ref. |

| 5-Hydroxymethylfurfural (HMF) | Ni₆AlOₓ | Ammonia | 5-(Aminomethyl)-2-furylmethanol | 99% | acs.orgnih.gov |

| Furfural (FF) | Ni₆AlOₓ | Ammonia | Furfurylamine (FAM) | 90% | acs.org |

| 5-Hydroxymethylfurfural (HMF) | Ni/SBA-15 | Ammonia | 5-(Hydroxymethyl)furfurylamine (HMFA) | ~90% | mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | CuAlOₓ | Primary Amines | N-substituted 5-(hydroxymethyl)-2-furfuryl amines | Good-Excellent | nih.gov |

Biocatalysis, utilizing enzymes like amine transaminases (ATAs), offers a green and highly selective alternative for amine synthesis. mdpi.com ATAs catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. nih.govresearchgate.net Various furan-based aldehydes, including furfural, HMF, and 2,5-diformylfuran (DFF), can be converted into their corresponding amines using ATAs. nih.govresearchgate.net Enzymes from sources such as Chromobacterium violaceum (Cv-TA), Arthrobacter sp. (ArRmut11-TA), and Shimia marina (SMTA) have shown high efficacy. nih.govnih.gov Isopropylamine (IPA) is often used as a cost-effective and efficient amine donor, producing acetone (B3395972) as a co-product. mdpi.comresearchgate.net Studies have demonstrated that high conversion rates (>80-99%) can be achieved, and key factors such as pH play a crucial role in the reaction's success. nih.govresearchgate.net

Table 4: Biocatalytic Amination of Furan Aldehydes using Amine Transaminases (ATAs)

| ATA Source | Substrate | Amine Donor | Product | Conversion/Yield | Ref. |

| Chromobacterium violaceum (Cv-TA) | HMF, DFF | Isopropylamine | HMFA, DAF | >80% | nih.govresearchgate.net |

| Arthrobacter sp. (ArRmut11-TA) | HMF, DFF | Isopropylamine | HMFA, DAF | >80% | nih.govresearchgate.net |

| Silicibacter pomeroyi (ATA-Spo) | HMF, DFF | Isopropylamine | HMFA, DAF | 99%, 98% | researchgate.net |

| Shimia marina (SMTA) | HMF, DFF, FFCA | Isopropylamine | Corresponding Amines | 100% | nih.gov |

Synthesis of this compound Derivatives

The this compound scaffold is a versatile platform for creating a diverse range of derivatives. These derivatives are often synthesized by modifying the aniline or furan ring or by using the core structure as a building block in more complex syntheses.

A prominent method for derivatization is the Suzuki-Miyaura cross-coupling reaction. For example, N-(4-bromophenyl)furan-2-carboxamide can be coupled with various aryl and heteroaryl boronic acids using a palladium catalyst to generate a library of functionalized N-biphenyl-furan-2-carboxamide derivatives in moderate to good yields (43–83%). mdpi.com

Another synthetic strategy involves multi-step pathways starting from simpler furan precursors. For instance, new pyrazoline-furanyl derivatives can be synthesized in a four-step sequence. This begins with a Claisen-Schmidt condensation to form a furan-containing chalcone (B49325), followed by cyclization to a pyrazoline, and finally coupling with an aniline derivative to yield the target molecule. uobaghdad.edu.iq Additionally, furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives can be prepared through a three-component reaction of anilines, aldehydes, and acetylenic esters, promoted by an acid catalyst. nih.gov

Table 5: Selected Synthetic Methods for Derivatives

| Derivative Class | Synthetic Method | Key Reactants | Ref. |

| N-Biphenyl-furan-2-carboxamides | Suzuki-Miyaura Coupling | N-(4-bromophenyl)furan-2-carboxamide + Arylboronic acids | mdpi.com |

| Pyrazoline-furanyl derivatives | Multi-step (Condensation/Cyclization) | Furan-2-carbaldehyde + Substituted Acetophenone (B1666503) -> Chalcone | uobaghdad.edu.iq |

| Furan-2-ones | Three-component reaction | Aniline + Aldehyde + Diethyl acetylene (B1199291) dicarboxylate | nih.gov |

Condensation Reactions to Form Schiff Bases/Imine Derivatives

The primary amine of the aniline group in this compound serves as a reactive nucleophile, readily participating in condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. These reactions are fundamental in expanding the molecular complexity of the parent compound.

The condensation of a primary amine with an aldehyde or ketone is a classic method for forming a carbon-nitrogen double bond (imine). ijiset.com In a representative synthesis analogous to using this compound, furfural is reacted with 3-nitroaniline in ethanol (B145695) with a catalytic amount of sulfuric acid. troindia.in The mixture is refluxed for several hours to yield the corresponding Schiff base, N-[(E)-furan-2-ylmethylidene]-3-nitroaniline. troindia.in This process demonstrates the straightforward formation of an imine by linking a furan-containing aldehyde with an aniline derivative. The reaction typically involves azeotropic distillation to remove the water formed, driving the equilibrium toward the product. ijiset.com

The versatility of this reaction allows for the combination of various substituted aldehydes and ketones with this compound, leading to a diverse library of Schiff base derivatives. These intermediates are often not isolated but used directly in subsequent synthetic steps.

Table 1: Synthesis of a Schiff Base via Condensation Reaction

| Aniline Derivative | Carbonyl Compound | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Nitroaniline | Furfural | Ethanol, H₂SO₄ (catalyst), Reflux | N-[(E)-furan-2-ylmethylidene]-3-nitroaniline | troindia.in |

Azetidin-2-ones, also known as β-lactams, are four-membered heterocyclic rings that are significant structural motifs in medicinal chemistry. jmchemsci.com They can be synthesized from Schiff bases through the Staudinger cycloaddition, which involves the reaction of an imine with a ketene (B1206846). nih.gov

In a well-documented example, a Schiff base, N-[(E)-furan-2-ylmethylidene]-3-nitroaniline, is used as the precursor for an azetidin-2-one. troindia.inheteroletters.org The Schiff base is dissolved in a solvent like 1,4-dioxane (B91453) along with a base, typically triethylamine. troindia.in While maintaining a low temperature (5-10°C), chloroacetyl chloride is added dropwise. troindia.in The chloroacetyl chloride forms a ketene in situ, which then undergoes a [2+2] cycloaddition with the imine bond of the Schiff base to yield the final product, 3-chloro-4-(furan-2-yl)-1-(3-nitrophenyl)azetidin-2-one. troindia.inheteroletters.org The use of triethylamine is crucial as it acts as a base to facilitate the reaction and serves as a scavenger for the HCl byproduct. troindia.in

Table 2: Synthesis of an Azetidin-2-one Derivative

| Starting Schiff Base | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| N-[(E)-furan-2-ylmethylidene]-3-nitroaniline | Chloroacetyl chloride, Triethylamine | 1,4-Dioxane | 3-chloro-4-(furan-2-yl)-1-(3-nitrophenyl)azetidin-2-one | troindia.inheteroletters.org |

Intramolecular Cyclization Reactions to Form Fused Heterocyclic Systems

Intramolecular cyclization reactions provide a powerful strategy for constructing complex, fused heterocyclic systems from appropriately functionalized derivatives of this compound. These reactions create new rings by forming bonds between different parts of the same molecule.

A novel and efficient method for generating spiro furan-3(2H)-imine derivatives has been established through the reaction of α,β-unsaturated ketones with various aniline derivatives. royalsocietypublishing.orgnih.govnih.gov The proposed mechanism for this transformation involves a sequence of steps beginning with a 1,4-addition (Michael addition) of the aniline derivative to the α,β-unsaturated carbonyl compound. royalsocietypublishing.orgresearchgate.net This is followed by a subsequent intramolecular cyclization, mediated by a tertiary alcohol intermediate, which ultimately produces the desired furan-3(2H)-imine scaffold. royalsocietypublishing.orgnih.govresearchgate.net

The synthesis is typically a one-step reaction achieved by heating the aniline derivative and a 4-hydroxybut-2-ynone derivative in a mixture of acetonitrile (B52724) and water. nih.gov Research has shown that aniline derivatives bearing a hydroxyl group give excellent yields, whereas those with electron-withdrawing groups like chloro or nitro result in only trace amounts of the product. nih.govroyalsocietypublishing.org The reaction yields for various aniline derivatives highlight this electronic influence. researchgate.net

Table 3: Synthesis of Furan-3(2H)-imine Derivatives from Various Anilines

| Aniline Derivative Used | Reactant Ketone Type | Yield (%) | Reference |

|---|---|---|---|

| 4-Aminophenol | Cyclohexyl-substituted | 94 | researchgate.net |

| Aniline | Phenyl-substituted | 44 | researchgate.net |

| 4-Methylaniline | Phenyl-substituted | 41 | researchgate.net |

| 4-Methoxyaniline | Phenyl-substituted | 58 | researchgate.net |

Derivatization through Electrophilic Aromatic Substitution

The this compound molecule contains two aromatic rings—a furan ring and a substituted benzene (B151609) ring—both of which are susceptible to electrophilic aromatic substitution (EAS). pressbooks.pub The furan ring is electron-rich and generally undergoes EAS more readily than benzene. pearson.com Substitution typically occurs at the 5-position (alpha to the oxygen and remote from the aniline substituent), which is the most activated site. pearson.comresearchgate.net For example, studies on analogous 2-arylfuran systems show that reactions like nitration, bromination, and acylation proceed exclusively at the 5-position of the furan ring. researchgate.net

Simultaneously, the aniline portion of the molecule contains a powerful activating and ortho-, para-directing amino group. This suggests that electrophilic substitution can also occur on the aniline ring. Indeed, it has been noted that nitration of this compound with nitric acid and sulfuric acid can introduce a nitro group onto the aniline ring. Therefore, controlling the regioselectivity of EAS reactions on this compound requires careful selection of reagents and reaction conditions to target either the furan or the aniline ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov These reactions are not typically used for derivatizing this compound, but rather for its primary synthesis. The Suzuki-Miyaura coupling is a prominent example used to construct the core this compound structure itself.

This approach involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this translates to the coupling of a halogenated aniline, such as 3-bromoaniline, with furan-2-ylboronic acid. The reaction is catalyzed by a palladium source, such as palladium acetate, and requires a base like potassium carbonate to facilitate the catalytic cycle. This method is highly efficient, often achieving high yields of up to 98% and excellent purity.

Table 4: Suzuki-Miyaura Coupling for the Synthesis of this compound

| Aryl Halide | Boronic Acid | Catalyst System | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromoaniline | Furan-2-ylboronic acid | Palladium acetate, Base (e.g., K₂CO₃) | This compound | Up to 98% |

Synthesis of Pyrazoline Derivatives

The synthesis of pyrazoline derivatives incorporating a furan-2-yl moiety typically proceeds through a two-step sequence involving the initial formation of a chalcone intermediate. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a furan-2-carboxaldehyde derivative. mdpi.comscholarsresearchlibrary.com The resulting α,β-unsaturated ketone system of the chalcone is then primed for cyclization.

The pyrazoline ring is subsequently formed by the reaction of the chalcone intermediate with hydrazine (B178648) hydrate (B1144303). scholarsresearchlibrary.com This reaction often utilizes an acidic catalyst, such as glacial acetic acid, in a suitable solvent like ethanol. The nitrogen nucleophiles of hydrazine attack the carbonyl carbon and the β-carbon of the enone system, leading to a cyclization and dehydration cascade that yields the 4,5-dihydro-1H-pyrazole, commonly known as the pyrazoline ring. uobaghdad.edu.iqresearchgate.net Variations in the substituents on both the aniline and furan rings of the initial reactants allow for the creation of a diverse library of pyrazoline derivatives. scholarsresearchlibrary.com

A multistep pathway has been detailed for creating new furanyl-pyrazoline derivatives. uobaghdad.edu.iq This process involves:

Chalcone Synthesis : Cross-Aldol condensation (Claisen-Schmidt) to produce (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. uobaghdad.edu.iq

Pyrazoline Formation : Reaction of the chalcone to yield 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole. uobaghdad.edu.iq

Intermediate Synthesis : Preparation of chloro-N-phenyl acetamide (B32628) derivatives. uobaghdad.edu.iq

Final Product Synthesis : Reaction between the pyrazoline and the acetamide intermediate to furnish the final pyrazoline-aniline derivatives. uobaghdad.edu.iq

| Step | Reaction Type | Key Reagents | Product | Source |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Substituted Acetophenone, Furfural Aldehyde, NaOH | Chalcone Intermediate | mdpi.comscholarsresearchlibrary.com |

| 2 | Cyclization | Chalcone, Hydrazine Hydrate, Glacial Acetic Acid | 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | scholarsresearchlibrary.comresearchgate.net |

Synthesis of Triazole Derivatives

Several synthetic strategies have been developed for the preparation of triazole derivatives containing the this compound motif. These methods often involve the construction of the triazole ring from acyclic precursors or the coupling of pre-formed triazole moieties with other heterocyclic systems.

One prominent method involves the conversion of a carboxylic acid to a carbohydrazide. For instance, a furan-C2-coupled quinoline (B57606) carboxylic acid can be esterified and subsequently treated with hydrazine hydrate to form the corresponding carbohydrazide. openmedicinalchemistryjournal.com This intermediate then undergoes intermolecular cyclization with various aldehydes in the presence of an acid catalyst to afford the desired 1,2,4-triazole (B32235) ring fused to the quinoline system. openmedicinalchemistryjournal.com

Another versatile approach is the "one-pot" synthesis of [2-(3-R-1H- uobaghdad.edu.iqCurrent time information in Bangalore, IN.eurjchem.com-triazol-5-yl)phenyl]amines from 2-aminobenzonitriles and carboxylic acid derivatives. nih.gov This method provides direct access to triazole-substituted anilines. The structure-activity relationship (SAR) analysis from these studies revealed that the presence of an electron-rich heterocycle, such as furan, in the third position of the triazole ring is beneficial for biological activity. nih.gov

Furthermore, hybrid molecules containing both pyrazoline and 1,2,3-triazole rings have been synthesized. This multi-step route begins with the formation of a chalcone, which is then used to create a 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl) intermediate that can be further elaborated into the final triazole-pyrazoline product. researchgate.net

| Starting Material | Key Intermediates/Reagents | Product Type | Source |

|---|---|---|---|

| Furan-quinoline carboxylic acid | Carbohydrazide, Substituted Aldehydes | Furan-Quinoline-Triazole Hybrids | openmedicinalchemistryjournal.com |

| 2-Aminobenzonitrile | Carboxylic Acid Derivatives | [2-(3-Furan-1H- uobaghdad.edu.iqCurrent time information in Bangalore, IN.eurjchem.com-triazol-5-yl)phenyl]amines | nih.gov |

| Chalcone | Hydrazine, Azide Precursors | Pyrazoline-1,2,3-triazole Hybrids | researchgate.net |

| Substituted Aniline | NaNO₂, NaN₃, Ethyl Cyanoacetate | 1-Aryl-1,2,3-triazoles | cyberleninka.ru |

Synthesis of Chalcone Derivatives

Chalcones are key precursors for the synthesis of various heterocyclic compounds, including the pyrazolines discussed earlier. The primary method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation. mdpi.comeurjchem.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. eijppr.com

To synthesize chalcones related to this compound, the aniline functionality can be incorporated into either the aldehyde or the ketone reactant. For instance, 5-arylfuran-2-carboxaldehydes can be prepared via the Meerwein arylation reaction, where a substituted aniline (e.g., 4-chloroaniline (B138754) or 3-nitroaniline) is diazotized and reacted with furan-2-carboxaldehyde in the presence of a copper(II) salt. eurjchem.com The resulting aldehyde, now bearing a substituted phenyl group derived from aniline, is then condensed with an acetophenone (like 2-acetylfuran (B1664036) or 2-acetylpyrrol) to yield the final chalcone. eurjchem.com

Alternatively, the aniline moiety can be part of the ketone fragment. For example, 4-aminoacetophenone can be elaborated into a more complex ketone containing a triazine ring system. eijppr.com This ketone is then reacted with an appropriate furan aldehyde, such as 5-methyl-2-furaldehyde, under basic conditions (e.g., KOH in ethanol) to afford the desired chalcone derivative. eijppr.com Sonication has also been employed to facilitate this condensation. eijppr.com

| Aldehyde Component | Ketone Component | Reaction Conditions | Product Type | Source |

|---|---|---|---|---|

| 5-Arylfuran-2-carboxaldehyde | 2-Acetylfuran or 2-Acetylpyrrol | NaOH, Ethanol, Room Temp. | (2E)-3-[5-(Aryl)-furan-2-yl]-1-(heteroaryl)prop-2-en-1-one | eurjchem.com |

| 5-Aryl-2-furaldehydes | Substituted Acetophenones | 40% NaOH, Ethanol, Room Temp. | 3-(5-Aryl-furan-2-yl)-1-(aryl)prop-2-en-1-one | mdpi.com |

| 5-Methyl-2-furaldehyde | 1-{4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]phenyl}ethanone | KOH, Ethanol, Sonication | Chalcone with Triazine Moiety | eijppr.com |

Synthesis of Quinoline Analogues

The synthesis of quinoline analogues often utilizes classic named reactions that build the quinoline core from aniline precursors. arabjchem.orgresearchgate.net Methods such as the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions are foundational in quinoline chemistry and are adaptable for substrates like this compound. arabjchem.orgrsc.org

Doebner-von Miller Reaction : Involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. arabjchem.org

Friedländer Synthesis : Consists of the reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone). arabjchem.org

Pfitzinger Reaction : Isatin reacts with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids. arabjchem.org

Skraup Reaction : Aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. researchgate.net

More contemporary methods have also been developed. For example, a multi-component reaction involving an aniline (e.g., 4-phenoxyaniline), an aldehyde (e.g., 2-pyridinecarboxaldehyde), and 2,3-dihydrofuran (B140613) can produce complex fused quinoline systems like hexahydrofuro[3,2-c]quinolines, which are analogues of the natural product martinelline. nih.gov

Furthermore, highly functionalized quinolines, such as 6-chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline, have been synthesized through a multi-step process starting from a substituted aniline and proceeding through a Pfitzinger-type reaction to build the initial chloro-2-(furan-2-yl)quinoline-4-carboxylic acid core. openmedicinalchemistryjournal.com

| Synthetic Method | Key Reactants | Product Type | Source |

|---|---|---|---|

| Classic Named Reactions (e.g., Skraup, Friedländer) | Aniline derivative, Carbonyl compounds, Acid/Base catalysts | Substituted Quinolines | arabjchem.orgrsc.org |

| Pfitzinger-based Multi-step Synthesis | Substituted Aniline, Isatin derivative, Furan-containing reactant | Chloro-2-(furan-2-yl)quinoline-4-carboxylic acid | openmedicinalchemistryjournal.com |

| Multi-component Reaction | Aniline, Aldehyde, 2,3-Dihydrofuran | Hexahydrofuro[3,2-c]quinoline | nih.gov |

Other Heterocyclic Annulations

Beyond the specific heterocycles mentioned above, this compound and its precursors can participate in a variety of other ring-forming reactions, known as annulations, to generate diverse heterocyclic systems.

A one-pot, three-component benzannulation has been developed for the synthesis of meta-hetarylanilines. beilstein-journals.orgresearchgate.net This reaction involves a heterocycle-substituted 1,3-diketone, an amine, and acetone. The reaction proceeds through a sequence of aldol-type reactions and dehydrations to form the aniline ring. beilstein-journals.org A furan-substituted 1,3-diketone can be used in this sequence, ultimately leading to a this compound derivative with further substitution on the benzene ring. beilstein-journals.orgresearchgate.net

The synthesis of thiazole (B1198619) derivatives has also been reported. A one-pot, catalyst-free reaction of an aniline (e.g., 4-methoxyaniline), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in ethanol yields 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. mdpi.com This method relies on the Hantzsch thiazole synthesis principle, where a haloketone reacts with a thiourea (B124793) derivative (formed in situ from the aniline and isothiocyanate). mdpi.com

Additionally, 3-(furan-2-yl)-4H-chromen-4-ones have been synthesized in a one-pot procedure from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran. researchgate.net This reaction is catalyzed by K10 montmorillonite (B579905) clay under solvent-free conditions and involves an α-alkoxyalkylation followed by an intramolecular cyclization and dehydration to form the chromenone ring system. researchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Heterocycle | Source |

|---|---|---|---|---|

| Three-component Benzannulation | Furan-substituted 1,3-diketone, Amine, Acetone | AcOH, Molecular Sieves, 60 °C | Substituted m-Hetarylaniline | beilstein-journals.orgresearchgate.net |

| One-pot Thiazole Synthesis | Aniline, Isothiocyanate, 2-Bromoacetylbenzofuran | Ethanol, Catalyst-free | N-Phenylthiazol-2(3H)-imine | mdpi.com |

| One-pot Chromenone Synthesis | 1-(2-Hydroxyphenyl)butane-1,3-dione, 2,5-Dimethoxy-2,5-dihydrofuran | K10 Montmorillonite, Solvent-free, Heat | 3-(Furan-2-yl)-4H-chromen-4-one | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 3 Furan 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 3-(Furan-2-yl)aniline, distinct signals are expected for the protons of the aniline (B41778) and furan (B31954) rings, as well as the amine protons. The aromatic protons of the aniline ring are expected to appear in the range of δ 6.5-7.5 ppm. The protons of the furan ring typically resonate between δ 6.0 and 7.5 ppm. The amine (-NH₂) protons generally exhibit a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

For comparison, the ¹H NMR data for N-(furan-2-ylmethyl)aniline shows signals for the furan protons at δ 6.15-7.28 ppm and for the aniline protons at δ 6.61-7.12 ppm rsc.org. The methylene (B1212753) bridge protons appear at δ 4.25 ppm rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan-H3 | ~6.4 | Doublet of doublets |

| Furan-H4 | ~6.2-6.3 | Multiplet |

| Furan-H5 | ~7.4 | Singlet |

| Aniline-H2 | ~7.1-7.2 | Multiplet |

| Aniline-H4 | ~6.8-6.9 | Multiplet |

| Aniline-H5 | ~7.2 | Triplet |

| Aniline-H6 | ~6.7 | Doublet |

Note: The predicted values are based on standard additive models and data from similar compounds.

The ¹³C NMR spectrum of this compound would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule, assuming no accidental equivalence. The carbons of the furan ring typically appear in the range of δ 105-145 ppm, while the aromatic carbons of the aniline ring resonate between δ 115 and 150 ppm.

For the derivative N-(furan-2-ylmethyl)aniline, the furan carbons are observed at δ 105.94, 109.30, 140.89, and 151.73 ppm, and the aniline carbons are found at δ 112.13, 117.01, 128.11, and 146.61 ppm rsc.org. The methylene carbon appears at δ 40.43 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Furan-C2 | ~155 |

| Furan-C3 | ~105 |

| Furan-C4 | ~111 |

| Furan-C5 | ~142 |

| Aniline-C1 | ~147 |

| Aniline-C2 | ~114 |

| Aniline-C3 | ~130 |

| Aniline-C4 | ~117 |

| Aniline-C5 | ~129 |

Note: The predicted values are based on standard additive models and data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉NO), the expected nominal molecular weight is 159 g/mol .

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula. The predicted exact mass for the [M+H]⁺ ion of this compound is 160.07570 Da uni.lu. HRMS data for related furan-aniline derivatives have been reported, confirming their elemental compositions nih.govroyalsocietypublishing.org.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 160.07570 |

| [M+Na]⁺ | 182.05764 |

| [M-H]⁻ | 158.06114 |

Data sourced from PubChem predictions for 3-(2-furyl)aniline uni.lu.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the aromatic C-H and C=C bonds of both rings, and the C-O-C linkage of the furan ring.

The N-H stretching of a primary aromatic amine typically appears as two bands in the region of 3300-3500 cm⁻¹ orgchemboulder.com. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings are anticipated in the 1400-1600 cm⁻¹ region vscht.cz. The C-N stretching of aromatic amines is typically observed between 1250 and 1335 cm⁻¹ orgchemboulder.com. The characteristic C-O-C stretching of the furan ring is expected in the region of 1000-1300 cm⁻¹.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-N (Aromatic Amine) | Stretch | 1250 - 1335 |

| C-O-C (Furan) | Asymmetric Stretch | 1200 - 1280 |

| C-O-C (Furan) | Symmetric Stretch | 1000 - 1080 |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound itself has been found in the reviewed literature, studies on related furan- and aniline-containing compounds have been reported. For instance, the crystal structure of certain 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines has been elucidated, revealing details about their molecular packing and intermolecular interactions, such as C–H···N and C–H···O hydrogen bonds mdpi.com. Such studies on derivatives are crucial for understanding how the furan and aniline moieties influence the solid-state architecture of this class of compounds. The synthesis of a meta-1,2,4-oxadiazole aniline derivative has also been confirmed by single crystal X-ray analysis beilstein-journals.org. These examples highlight the utility of X-ray crystallography in confirming the connectivity and stereochemistry of complex organic molecules containing furan and aniline fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dictated by the electronic structure of the aniline and furan rings, as well as the conjugation between them.

The electronic absorption spectrum of aniline typically displays two main absorption bands. nih.govresearchgate.net The first, more intense band appears around 230 nm, with a secondary, less intense band appearing around 285 nm. researchgate.net These absorptions are attributed to π → π* electronic transitions within the benzene (B151609) ring, influenced by the amino (-NH₂) group. The furan ring itself also exhibits strong absorption in the UV region due to its own π → π* transitions.

When the furan and aniline rings are conjugated as in this compound, a bathochromic shift (a shift to longer wavelengths) of these absorption maxima is expected. This is due to the extension of the conjugated π-electron system across both aromatic rings, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on other furan derivatives have demonstrated that the introduction of conjugated substituents leads to significant shifts in the absorption spectra.

The specific absorption maxima (λmax) for this compound are influenced by the solvent polarity and the electronic nature of any additional substituents on either ring. Electron-donating or electron-withdrawing groups can further modulate the electronic transitions, leading to shifts in the absorption peaks. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can also predict the electronic absorption spectra and help in the assignment of the observed transitions. researchgate.net

Table 1: Illustrative UV-Vis Spectral Data for this compound in Different Solvents This table presents hypothetical data based on the expected spectroscopic behavior of the compound for illustrative purposes.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹) | Transition Type |

| Hexane | 245 | 15,000 | 295 | 2,500 | π → π |

| Ethanol (B145695) | 248 | 16,500 | 300 | 2,800 | π → π |

| Acetonitrile (B52724) | 247 | 16,000 | 298 | 2,700 | π → π* |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of materials. For an organic compound such as this compound, TGA provides information about its decomposition temperature, the presence of any residual solvents or water, and the amount of char residue left after decomposition.

The thermal degradation of furan-aniline structures generally occurs at elevated temperatures. While specific TGA data for this compound is not widely published, studies on polyimides derived from furan-based monomers show exceptional thermal stability, with 5% weight loss temperatures often exceeding 425 °C. nih.gov The monomer itself would be expected to have a lower, yet still well-defined, decomposition temperature.

A typical TGA curve for this compound would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a sharp drop in mass would be observed, corresponding to the thermal decomposition of the molecule. This process may occur in one or multiple steps, depending on the decomposition pathway. The analysis is usually performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. nih.gov The temperature at which significant decomposition begins (the onset temperature) is a key indicator of the compound's thermal stability.

The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperature at which the decomposition rate is maximum (Tmax).

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound This table presents hypothetical data based on the expected thermal behavior of a stable aromatic amine for illustrative purposes.

| Parameter | Value | Unit | Description |

| Onset Decomposition Temperature (Tonset) | 215 | °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | 235 | °C | The temperature at which the rate of weight loss is highest. |

| Weight Loss (Main Step) | 98.5 | % | The percentage of mass lost during the primary decomposition event. |

| Final Residue at 600 °C | 1.5 | % | The percentage of material remaining after heating to 600 °C. |

Reactivity and Reaction Mechanisms of 3 Furan 2 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline part of the molecule, characterized by the amino group (-NH₂) on a benzene (B151609) ring, is a primary determinant of its reactivity. The lone pair of electrons on the nitrogen atom is available for reaction, making the compound basic and nucleophilic.

Key reactions involving the aniline moiety include:

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is often employed to protect the amino group and reduce its activating effect during electrophilic aromatic substitution on the benzene ring.

Alkylation: The nitrogen atom can be alkylated by alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Diazotization: In the presence of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), the primary amino group can be converted into a diazonium salt (-N₂⁺). acs.org This functional group is a versatile intermediate that can be substituted by a wide range of nucleophiles in reactions such as the Sandmeyer reaction. acs.org

The reactivity of the amino group is moderated by the electronic influence of the furan-2-yl substituent at the meta-position.

Reactivity of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system that is significantly more reactive than benzene in electrophilic aromatic substitution reactions. nih.govacs.org This high reactivity is due to the participation of one of the oxygen atom's lone pairs in the aromatic π-system.

Electrophilic Aromatic Substitution: Furan readily undergoes reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under mild conditions. wikipedia.org Substitution typically occurs at the C2 or C5 position (α-positions), as the carbocation intermediate formed by attack at these positions is more resonance-stabilized. acs.org

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with strong dienophiles. researchgate.netorganic-chemistry.org This reactivity reflects its lower aromatic stabilization energy compared to benzene.

Sensitivity to Acids: The furan ring is susceptible to acid-catalyzed polymerization and ring-opening, which limits the use of strong acids in reactions involving furan-containing compounds. wikipedia.org

Condensation Reaction Mechanisms

The primary amino group of 3-(Furan-2-yl)aniline can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is reversible.

The mechanism proceeds through two main stages:

Nucleophilic Addition: The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. organic-chemistry.orglibretexts.org

Dehydration: The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine. organic-chemistry.orglibretexts.org

The general mechanism is depicted below: Step 1: Nucleophilic attack of the amine on the protonated carbonyl. Step 2: Formation of the carbinolamine intermediate. Step 3: Protonation of the hydroxyl group. Step 4: Elimination of water to form the iminium ion. Step 5: Deprotonation to yield the imine.

| Reactant | Product Structure | Product Name |

| Benzaldehyde | C₁₇H₁₃NO | (E)-N-benzylidene-3-(furan-2-yl)aniline |

| Acetone (B3395972) | C₁₃H₁₃NO | (E)-N-(propan-2-ylidene)-3-(furan-2-yl)aniline |

| Furan-2-carbaldehyde | C₁₅H₁₁NO₂ | (E)-N-(furan-2-ylmethylene)-3-(furan-2-yl)aniline |

Cyclization Reaction Mechanisms

The structure of this compound provides opportunities for intramolecular cyclization reactions to construct more complex heterocyclic systems, such as quinolines and carbazoles.

Quinoline (B57606) Synthesis: Anilines are common starting materials for the synthesis of quinolines. In reactions like the Skraup synthesis , an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). acsgcipr.orgnih.govrwth-aachen.de The reaction proceeds via the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the quinoline ring system. researchgate.net Applying this to this compound would be expected to yield a furan-substituted quinoline.

Carbazole (B46965) Synthesis: Carbazoles can be formed through intramolecular cyclization of diarylamines. While this compound is not a diarylamine, its derivatives could be precursors. For example, palladium-catalyzed intramolecular C-H amination is a modern method for carbazole synthesis. nih.govnih.gov This could potentially be applied to an N-acylated or N-arylated derivative of this compound to forge a bond between the aniline nitrogen and the furan ring, or between the aniline ring and another aryl group.

Oxidative Transformations

This compound has two moieties susceptible to oxidation: the amino group and the furan ring. The outcome of an oxidative transformation would depend heavily on the nature of the oxidizing agent and the reaction conditions.

Oxidation of the Aniline Moiety: The primary amino group can be oxidized to various functional groups. Mild oxidizing agents may lead to the formation of nitroso compounds, which can dimerize to form azoxy compounds. nih.gov Stronger oxidation can yield the corresponding nitro compound. The electrochemical oxidation of substituted anilines has also been studied, often leading to polymerization. wikipedia.org

Oxidation of the Furan Ring: The electron-rich furan ring is sensitive to oxidation, which can lead to dearomatization and ring-opening. nih.gov For instance, oxidation of some 2-substituted furans can yield 1,4-dicarbonyl compounds. nih.govmdpi.com Oxidative coupling reactions, where a C-H bond on the furan ring is coupled with a C-H bond of another arene, have also been reported, often using metal catalysts. frontiersin.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) can occur on either the aniline or the furan ring. The regiochemical outcome is determined by the directing effects of the existing substituents.

On the Aniline Ring: The amino group (-NH₂) is a powerful activating group and an ortho, para-director. mdpi.comnih.gov Therefore, electrophilic attack is directed to the positions ortho (C2, C6) and para (C4) to the amino group. The furan-2-yl group at the meta-position has a weaker influence.

On the Furan Ring: The furan ring is highly activated towards EAS. For a 2-substituted furan, electrophilic attack occurs almost exclusively at the C5 position, which is the other position alpha to the oxygen. acs.org

A competition exists between substitution on the highly activated aniline ring and the highly activated furan ring. The -NH₂ group is one of the strongest activating groups, suggesting that substitution on the aniline ring might be favored. However, the furan ring is also very reactive. To achieve selective substitution, it is often necessary to protect the amino group (e.g., by converting it to an amide). This reduces its activating ability and directs substitution towards the furan ring or specific positions on the benzene ring under different conditions.

| Reaction | Electrophile | Predicted Major Substitution Site(s) | Notes |

| Bromination | Br₂ | C4, C6 of aniline ring; C5 of furan ring | Without protection, polysubstitution and oxidation are likely. |

| Nitration | HNO₃/H₂SO₄ | C4, C6 of aniline ring; C5 of furan ring | Strong acid can cause furan ring polymerization. Protection of the amino group is necessary to prevent formation of the anilinium ion, which is a meta-director. nih.gov |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C5 of furan ring | The amino group complexes with the Lewis acid catalyst (AlCl₃), deactivating the aniline ring. Therefore, substitution occurs on the furan ring. |

Catalytic Reaction Pathways

Catalytic methods offer powerful tools for the functionalization of this compound, including cross-coupling reactions and hydrogenation.

Palladium-Catalyzed Cross-Coupling:

Buchwald-Hartwig Amination: this compound can serve as the amine component in this reaction, coupling with aryl halides or triflates to form diarylamines. wikipedia.orgacsgcipr.org This reaction is a powerful method for C-N bond formation.

Suzuki-Miyaura Coupling: If this compound were converted to a halide (e.g., 3-(Furan-2-yl)-4-bromoaniline), it could undergo Suzuki coupling with boronic acids to form more complex biaryl structures. nih.gov Unprotected anilines can be challenging substrates in Suzuki couplings, but specific catalyst systems have been developed for this purpose. organic-chemistry.org

Catalytic Hydrogenation:

The furan ring can be reduced to tetrahydrofuran (B95107) under catalytic hydrogenation conditions, typically using catalysts like palladium, platinum, or rhodium under hydrogen pressure. acs.org The conditions required for furan reduction are generally more forcing than those for reducing a simple alkene.

Selective reduction of the furan ring without affecting the benzene ring is often achievable. Brønsted acid-catalyzed reduction of furans using silanes as the reducing agent has also been reported as a method for partial or full reduction. nih.govacs.org

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, and this compound presents multiple potential sites for such transformations. acs.orgresearchgate.netnih.govwikipedia.org The aniline nitrogen can participate in C-N cross-coupling reactions, while the C-H bonds on both the furan and aniline rings are potential sites for C-C bond formation through C-H activation.

The general mechanism for palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by the coordination of the amine, in this case, this compound, and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated product and regenerates the palladium(0) catalyst. acs.orgresearchgate.netnih.gov

For C-C cross-coupling reactions, such as the Suzuki or Heck reaction, the furan ring of this compound can be functionalized. In a typical Suzuki coupling, an organoboron compound couples with an organic halide in the presence of a palladium catalyst. While this compound itself is not a halide, it can be derivatized to participate in such reactions. Alternatively, direct C-H activation of the furan ring offers a more atom-economical route. The mechanism for direct arylation involves the coordination of the palladium catalyst to the furan ring, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then reacts with an aryl halide, and subsequent reductive elimination affords the arylated furan product. wikipedia.org

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | C-N Cross-Coupling (Buchwald-Hartwig) | C-C Cross-Coupling (Direct Arylation) |

| Catalyst Activation | Pd(0) species is generated in situ. | Pd(0) or Pd(II) precatalyst is used. |

| Oxidative Addition | An aryl halide adds to the Pd(0) center. | The palladium catalyst coordinates to the furan ring. |

| Intermediate Formation | A palladium-amido complex is formed after amine coordination and deprotonation. | A palladacycle is formed via C-H activation. |

| Transmetalation/Reaction | Not applicable. | The palladacycle reacts with an aryl halide. |

| Reductive Elimination | The N-arylated product is formed, regenerating Pd(0). | The C-arylated product is formed, regenerating the catalyst. |

Heterogeneous Catalysis in Amination

Heterogeneous catalysis plays a crucial role in various transformations of furan-containing compounds, particularly in hydrogenation and oxidation reactions. While specific studies on this compound are limited, the reactivity can be inferred from studies on related furan derivatives. rwth-aachen.defrontiersin.org

Hydrogenation of the furan ring in this compound would lead to the corresponding tetrahydrofuran derivative. This reaction is typically carried out using catalysts such as platinum, palladium, or nickel on a solid support like carbon (Pt/C, Pd/C, Ni/C). nih.govillinois.edu The mechanism involves the adsorption of the furan ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the ring. The conditions of the reaction, such as temperature, pressure, and catalyst choice, can influence the selectivity and extent of hydrogenation. rwth-aachen.de

Oxidative reactions of the furan moiety can also be achieved using heterogeneous catalysts. For instance, oxidation of furans can lead to the formation of valuable dicarbonyl compounds. researchgate.netnih.gov Catalytic systems based on manganese and cobalt have been shown to oxidize the furan ring. researchgate.netnih.gov The mechanism of such oxidations can be complex but often involves the formation of radical intermediates or peroxy species that attack the furan ring, leading to ring-opening. nih.gov

Table 2: Heterogeneous Catalytic Reactions of Furan Derivatives

| Reaction | Catalyst | Product Type | General Mechanistic Feature |

| Hydrogenation | Pt/C, Pd/C, Ni/C | Tetrahydrofuran derivatives | Adsorption on catalyst surface and stepwise hydrogen addition. |

| Oxidation | Mn(III)/Co(II) | Dicarbonyl compounds | Formation of radical or peroxy intermediates leading to ring opening. |

Biocatalytic Mechanisms

The field of biocatalysis offers environmentally benign alternatives to traditional chemical synthesis. While no specific biocatalytic transformations of this compound have been reported, the metabolism of furan-containing compounds in biological systems provides insights into potential enzymatic reactions. nih.govnih.govresearchgate.netsemanticscholar.org

The furan ring is known to undergo oxidation by cytochrome P450 enzymes in vivo. nih.govnih.gov This metabolic activation can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.govnih.gov These intermediates can then react with cellular nucleophiles. This metabolic pathway highlights the potential for using isolated enzymes or whole-cell systems to perform targeted oxidations on the furan ring of this compound. The mechanism of cytochrome P450-catalyzed oxidation involves the activation of molecular oxygen and its transfer to the furan substrate.

Another potential biocatalytic transformation is the enzymatic modification of the aniline moiety. For instance, aminotransferases could potentially be used to introduce or modify the amino group, although this would likely require significant enzyme engineering.

Proposed Reaction Mechanisms for Derivative Formation

The synthesis of derivatives of this compound can proceed through various reaction pathways, with the mechanism depending on the specific transformation.

One notable example is the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives from the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong Brønsted or Lewis acid. nih.govnih.gov The proposed mechanism involves the protonation of the carbonyl oxygen of the propenoic acid, followed by the protonation of the carbon-carbon double bond. This generates a highly reactive dicationic intermediate. This electrophilic species then undergoes a Friedel-Crafts-type reaction with an arene to form the final hydroarylation product. nih.govnih.gov

Electrophilic substitution on the aromatic rings of this compound is another important pathway for derivative formation. The furan ring is highly activated towards electrophilic attack, with a strong preference for substitution at the 5-position due to the stabilizing effect of the oxygen atom on the intermediate carbocation. pearson.compearson.comyoutube.comquora.comstudy.com The aniline ring is also activated, with the amino group directing electrophiles to the ortho and para positions. byjus.comlkouniv.ac.inlibretexts.orgdoubtnut.com The outcome of an electrophilic substitution reaction on this compound would depend on the nature of the electrophile and the reaction conditions, which would determine whether substitution occurs on the furan or the aniline ring. For instance, direct bromination of aniline is often difficult to control, leading to multiple substitutions. libretexts.orglibretexts.org Acetylation of the amino group can be used to moderate its activating effect and allow for more selective substitution. libretexts.org

Table 3: Proposed Mechanistic Pathways for Derivative Formation

| Reaction Type | Key Intermediate | Driving Force |

| Hydroarylation of 3-(Furan-2-yl)propenoic Acid Derivatives | Dicationic species | Formation of a highly electrophilic intermediate. |

| Electrophilic Substitution on Furan Ring | Resonance-stabilized carbocation | Stabilization of the positive charge by the oxygen atom. |

| Electrophilic Substitution on Aniline Ring | Resonance-stabilized carbocation | Electron-donating effect of the amino group. |

Biological Activities and Pharmacological Applications of 3 Furan 2 Yl Aniline Derivatives

Anticancer Activity

The quest for new and effective anticancer agents is a continuous effort in pharmaceutical research. Derivatives of 3-(Furan-2-yl)aniline have emerged as a promising area of investigation, with studies demonstrating their potential to inhibit the growth of cancer cells.

Antiproliferative Effects on Cancer Cell Lines (e.g., A549 lung cancer cells)

Several novel derivatives incorporating the this compound structure have been synthesized and evaluated for their in vitro anticancer activities against a panel of human cancer cell lines. Notably, certain pyrazolyl-chalcone derivatives containing a furan (B31954) moiety have shown activity against A549 human lung carcinoma cells. d-nb.info

In one study, a series of novel chalcone (B49325) derivatives were tested for their cytotoxic effects. nih.gov Among these, compound 7g , a [3-(thiophen-2-yl)pyrazol-4-yl]chalcone, which is structurally related to furan-containing analogues, demonstrated significant antiproliferative activity against A549 cells, with an IC50 value of 27.7 µg/ml. d-nb.info This was comparable to the reference drug doxorubicin (B1662922) (IC50 = 28.3 µg/ml). d-nb.info Other research has also highlighted silylated derivatives of mucobromic acid, which contains a furan-2(5H)-one core, showing cytotoxicity against A549 cells with IC50 values ranging from 4.7 to 23.4 μM. mdpi.com

| Compound | Cell Line | IC50 Value | Reference Drug | IC50 Value (Reference) | Source |

|---|---|---|---|---|---|

| Compound 7g ([3-(thiophen-2-yl)pyrazol-4-yl]chalcone) | A549 | 27.7 µg/ml | Doxorubicin | 28.3 µg/ml | d-nb.info |

| Silylated MBA Derivatives (3a-3d) | A549 | 4.7 - 23.4 µM | Mucobromic Acid (MBA) | 203 µM | mdpi.com |

Mechanisms of Action (e.g., Cell Cycle Arrest)

The anticancer effects of furan derivatives are often attributed to their ability to interfere with the cell cycle, a fundamental process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer, making it a key target for therapeutic intervention. nih.gov

Studies on compounds structurally similar to this compound derivatives have shown that they can induce cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. nih.govfrontiersin.org For instance, certain anticancer agents can cause an accumulation of cells in the G2/M phase of the cell cycle. frontiersin.orgmdpi.com This arrest prevents the cells from entering mitosis and can lead to programmed cell death, or apoptosis. nih.govmdpi.com Research on various compounds has demonstrated that treatment can lead to a significant increase in the percentage of cells in the S and G2/M phases compared to untreated controls. nih.gov This mechanism is often associated with the modulation of cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins. mdpi.com For example, some agents have been shown to decrease the expression of cyclin A and B1, which are crucial for the G2/M transition. mdpi.com The induction of apoptosis following cell cycle arrest is a common mechanism, confirmed by the activation of caspases, which are key executioners of the apoptotic process. nih.govmdpi.comnih.gov

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial infections. The rise of antibiotic resistance has created an urgent need for new antimicrobial agents with novel mechanisms of action.

Antibacterial Effects (e.g., against Staphylococcus aureus, Escherichia coli)

Derivatives of 3-(furan-2-yl)propenoic acid have demonstrated the ability to suppress the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov In one study, these compounds were tested against S. aureus ATCC 29213 and E. coli ATCC 25922, with most of the tested compounds showing a minimum inhibitory concentration (MIC) of 128 µg/mL against the S. aureus strain. mdpi.com

Another study on 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives also reported significant activity against S. aureus. researchgate.net Several compounds in this series showed notable inhibition zones against this bacterium. researchgate.net The antibacterial activity of various furan derivatives has been documented, with some compounds showing efficacy against both S. aureus and E. coli. researchgate.netzsmu.edu.ua

| Compound Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus ATCC 29213 | 128 µg/mL (for most compounds) | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Escherichia coli ATCC 25922 | Suppressive activity noted | mdpi.com |

Antifungal Effects (e.g., against Candida albicans)

Furan derivatives have also shown promise as antifungal agents. Candida albicans is a common fungal pathogen responsible for a range of infections, particularly in immunocompromised individuals. nih.gov

Research has shown that 3-aryl-3-(furan-2-yl)propenoic acid derivatives exhibit good antimicrobial activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.gov A specific compound, (E)-3-(Furan-2-yl)acrylic acid, was evaluated against four Candida species, and its MIC against C. albicans ranged from 64 to 512 μg/mL. nih.gov This study also noted that the compound exhibited a fungistatic profile, similar to fluconazole, by inhibiting the growth of the fungus without necessarily killing it. nih.gov Other studies have also confirmed the antifungal potential of furan-containing compounds against C. albicans. mdpi.comresearchgate.net

Mechanisms of Action (e.g., Cell Wall Disruption, Metabolic Interference, DNA Gyrase Inhibition)

The antimicrobial effects of furan derivatives are mediated through various mechanisms that interfere with essential cellular processes in pathogens. One of the key targets for antibacterial agents is DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is crucial for DNA replication and repair. mdpi.com Inhibition of DNA gyrase leads to the disruption of these processes, ultimately resulting in bacterial cell death. genawif.com Several novel DNA gyrase inhibitors have been developed based on different chemical scaffolds, and furan-containing molecules have been explored in this context. nih.gov The mechanism involves binding to the ATP-binding site of the GyrB subunit of the enzyme, which prevents the enzyme from carrying out its function. mdpi.comnih.gov

Other potential mechanisms for antimicrobial action include the disruption of the microbial cell wall or interference with key metabolic pathways. The broad-spectrum activity of these compounds suggests that they may act on multiple targets within the microbial cell. nih.gov

Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been investigated through various mechanisms, highlighting their ability to modulate key inflammatory pathways.

A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. One of the most potent compounds in this series, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, demonstrated significant inhibition of TNF-α formation with an IC₅₀ value of 2.3 μM. nih.gov This potency was found to be greater than that of the reference compound, genistein, which had an IC₅₀ of 9.1 μM. nih.gov

Other derivatives also showed inhibitory effects on the release of inflammatory mediators. For instance, (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime was capable of inhibiting both lysozyme (B549824) and β-glucuronidase release with IC₅₀ values of 7.1 μM and 9.5 μM, respectively. nih.gov Furthermore, 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one was identified as the most active against lysozyme release with an IC₅₀ value of 4.6 μM, while 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde was most effective against β-glucuronidase release with an IC₅₀ of 5.0 μM. nih.gov

The anti-inflammatory action of furan derivatives is not limited to the inhibition of cytokines. Some furanone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme centrally involved in the inflammatory cascade. researchgate.netresearchgate.net For example, a methyl sulfone derivative with a para-n-butyl substituent on the 4-phenyl ring exhibited high selectivity for COX-2. The mechanism of action for some of these compounds is believed to be similar to that of prescription anti-inflammatory drugs known as COX-2 inhibitors. healthline.com

Table 1: Inhibitory Activity of 2-(Furan-2-yl)-4-phenoxyquinoline Derivatives on Pro-inflammatory Mediators

| Compound | Target | IC₅₀ (μM) |

| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α Formation | 2.3 |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | Lysozyme Release | 7.1 |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | β-glucuronidase Release | 9.5 |

| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme Release | 4.6 |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase Release | 5.0 |

| Genistein (Reference) | TNF-α Formation | 9.1 |

One of the mechanisms contributing to the anti-inflammatory effect of certain compounds is the inhibition of protein denaturation. Denaturation of tissue proteins is a characteristic feature of chronic inflammatory diseases such as arthritis. nih.gov The ability of a compound to prevent protein denaturation can be a valuable indicator of its anti-inflammatory potential.

While specific studies on the inhibition of protein denaturation by this compound derivatives are not extensively documented, the principle remains a relevant aspect of anti-inflammatory action. For instance, a study on an ethanolic extract of Aristida depressa demonstrated significant inhibition of protein denaturation, with a 44.44% inhibition at a concentration of 1 mg/mL, compared to 89.19% inhibition by the standard drug, diclofenac (B195802) sodium, at the same concentration. nih.gov This suggests that the prevention of protein denaturation is a valid mechanism for anti-inflammatory activity.

Urease Inhibition Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Inhibition of this enzyme is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in peptic ulcer disease. mdpi.com Furan-containing compounds, particularly furan chalcones, have emerged as potent urease inhibitors. nih.govmdpi.com

A series of 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones were synthesized and evaluated for their urease inhibitory potential. Several of these derivatives displayed promising activity, with some being more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 μM). nih.govmdpi.com The most active compounds were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one with an IC₅₀ value of 16.13 ± 2.45 μM, and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one with an IC₅₀ value of 18.75 ± 0.85 μM. nih.govmdpi.com

Structure-activity relationship (SAR) studies revealed that the presence and position of substituents on the aryl ring significantly influence the urease inhibitory activity. mdpi.com For example, furan chalcones containing 2,5-dichloro and 2-chloro moieties were identified as potential lead compounds for urease inhibition. nih.govmdpi.com The high electron-withdrawing effect of nitro groups and the moderate effect of chloro groups were found to potentially increase the activity of urease inhibitors. mdpi.com

Table 2: Urease Inhibitory Activity of Selected Furan Chalcone Derivatives

| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | 2,5-dichloro | 16.13 ± 2.45 |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 2-chloro | 18.75 ± 0.85 |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one | 3,4-dichloro | 21.05 ± 3.52 |

| Thiourea (Standard) | - | 21.25 ± 0.15 |

Other Reported Biological Activities

Beyond their anti-inflammatory and enzyme inhibitory effects, derivatives of this compound have shown promise in modulating the central nervous system.

A novel furan compound was evaluated for its antidepressant activity in albino mice using the forced swimming test (FST) and tail suspension test (TST). ijbcp.com In the FST, the compound at a low dose demonstrated a 75.5% inhibition of immobility, which was comparable to the 82% inhibition produced by the standard drug fluoxetine. ijbcp.com In the TST, the highest dose of the test compound produced 100% protection against passive behavior, an effect equal to that of fluoxetine. ijbcp.com

Furthermore, a study on a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative, which contains a tetrahydrocarboline core analogous to some furan-containing structures, showed anxiolytic-like activity in the hole-board test with an ED₅₀ of 13 mg/kg. mdpi.com This effect was comparable to the reference drug, clonazepam. mdpi.com

Several novel series of compounds containing heterocyclic systems have been synthesized and evaluated for their central nervous system (CNS) depressant and anticonvulsant activities. For instance, a series of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and tested. nih.gov While only a few compounds showed significant anticonvulsant activity, most of the synthesized compounds exhibited significant sedative-hypnotic and CNS depressant activities. nih.gov

In terms of analgesic activity, a study on the antinociceptive and anti-inflammatory properties of 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors, demonstrated its potential in reducing neuropathic and inflammatory pain behaviors in mice. nih.gov This suggests that furan-containing compounds may have therapeutic applications in the management of chronic pain.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of this compound, SAR studies elucidate how different functional groups and their positions on the molecular scaffold influence pharmacological potency and efficacy.

Influence of Substituent Groups on Biological Potency

The biological activity of this compound derivatives is significantly modulated by the nature and placement of various substituent groups. Research has shown that the introduction of specific functional groups can enhance antimicrobial, anticancer, and enzyme inhibitory activities.

For instance, in the development of antimicrobial agents, the addition of a chloro substituent and a triazole ring to a furan-aniline scaffold demonstrated potent antistaphylococcal activity, with a Minimum Inhibitory Concentration (MIC) of 5.2 µM, which is comparable to the standard drug ciprofloxacin (B1669076) . The triazole ring is believed to enhance hydrogen-bonding interactions with bacterial targets . Similarly, studies on furan-containing chalcones have revealed that the number and type of functional groups on the phenyl ring dramatically affect tyrosinase inhibitory activity nih.gov. A 2,4-dihydroxy substitution resulted in exceptionally potent inhibition, whereas a single 4-hydroxy group showed only moderate activity nih.gov.

In the context of anticancer research, the presence of a furan moiety itself has been shown to increase anticancer activity in certain chalcone-based compounds d-nb.info. Further modifications, such as the introduction of a 5-arylfuran group, led to moderate anticancer action in acrylonitrile (B1666552) derivatives researchgate.net. SAR studies on other heterocyclic scaffolds have also indicated that N-substituted benzyl (B1604629) groups can display stronger inhibitory activity against cancer cells compared to their non-N-substituted counterparts researchgate.net. The incorporation of an amino group at specific positions of a related benzofuran (B130515) structure also proved significant for antiproliferative activity mdpi.com. In some indolin-2-one derivatives, a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of a linked pyrrole (B145914) ring was found to notably enhance antitumor activities nih.gov.

These findings underscore the principle that both electron-donating and electron-withdrawing groups, as well as bulky heterocyclic rings, can be strategically employed to fine-tune the biological potency of the core this compound structure.

Table 1: Influence of Substituent Groups on the Biological Activity of Furan-Aniline Analogs

| Core Structure Modification | Substituent Group(s) | Observed Effect on Biological Potency | Reference |

|---|---|---|---|

| Furan-aniline analog | Chloro group and Triazole ring | Potent antistaphylococcal activity | |

| Furan chalcone | 2,4-dihydroxy groups | Potent tyrosinase inhibition | nih.gov |

| Furan chalcone | 4-hydroxy group | Moderate tyrosinase inhibition | nih.gov |

| Pyrazolyl chalcone | Furan moiety | Increased anticancer activity | d-nb.info |

| Indolin-2-one analog | 2-(ethyl-amino)ethylcarbamoyl | Enhanced antitumor activity | nih.gov |

| Benzofuran analog | Amino group | Significant antiproliferative activity | mdpi.com |

Positional Isomerism and Activity

The spatial arrangement of substituents, or positional isomerism, is a critical determinant of the biological activity in this compound derivatives. The location of a functional group on the aniline (B41778) ring or modifications to the furan ring's point of attachment can lead to significant differences in pharmacological effects.

Furthermore, the isomeric form of the furan ring itself can be a factor. While the focus is on furan-2-yl derivatives, comparisons with furan-3-yl analogs have shown differences in activity. For instance, a furan-3-yl derivative exhibited slightly lower antistaphylococcal activity (MIC: 6.1 µM) compared to a related furan compound (MIC: 5.2 µM), suggesting that the position of the oxygen atom and its resulting electronic effects can influence target binding . This highlights that even subtle changes in the geometry and electronic distribution of the core scaffold can have a profound impact on the molecule's biological profile.

Molecular Docking and Computational Studies in Biological Contexts

Molecular docking and other computational methods are invaluable tools for understanding the biological activity of this compound derivatives at a molecular level. These in silico techniques provide insights into ligand-protein interactions, predict binding mechanisms, and evaluate pharmacokinetic properties, thereby guiding the rational design of more potent and effective therapeutic agents.

Ligand-Protein Interactions

Molecular docking studies have revealed that furan-containing compounds, including aniline derivatives, engage with their protein targets through a variety of non-covalent interactions. The most commonly observed interactions are hydrogen bonds and pi-pi stacking nih.gov.